molecular formula C10H10O4S B8797987 3-(4-(Methylsulfonyl)phenyl)acrylic acid

3-(4-(Methylsulfonyl)phenyl)acrylic acid

Cat. No.: B8797987
M. Wt: 226.25 g/mol
InChI Key: UDUXYCSLRYYQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(Methylsulfonyl)phenyl)acrylic acid is an organic compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Methylsulfonyl)phenyl)acrylic acid typically involves the reaction of 4-methanesulfonylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Reagents: 4-methanesulfonylbenzaldehyde, malonic acid, and a base such as sodium ethoxide.

    Conditions: The reaction is usually carried out in an organic solvent like ethanol, under reflux conditions for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-(Methylsulfonyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding propionic acid derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: 3-(4-Methanesulfonyl-phenyl)-propionic acid.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-(4-(Methylsulfonyl)phenyl)acrylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)acrylic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.

    Pathways Involved: The compound can inhibit the production of prostaglandins by blocking the activity of COX enzymes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • 4-(Methylsulfonyl)phenylacetic acid
  • 4-(Methanesulfonyl)phenyl)ethanone
  • 4-(Methanesulfonyl)phenyl)propionic acid

Comparison:

  • Uniqueness: 3-(4-(Methylsulfonyl)phenyl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct reactivity and biological activity compared to its analogs.
  • Applications: While similar compounds may also exhibit anti-inflammatory properties, the specific structure of this compound allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C10H10O4S

Molecular Weight

226.25 g/mol

IUPAC Name

3-(4-methylsulfonylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)

InChI Key

UDUXYCSLRYYQNS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of aldehyde 4-methylsulfonylbenzaldehyde 4 (1.0 g, 5.9 mmol) and malonic acid (0.63 g, 6.0 mmol) in 10:1 EtOH/pyridine (12.1 mL) was heated at a gentle reflux for 24 h. After cooling to 0° C., the resulting precipitate was collected and rinsed with cold Et2O. The solid was resuspended in EtOH (13 mL) and heated at reflux for an additional 2 h. After cooling to 0° C., the resulting precipitate was collected and dried in vacuo to afford 0.63 g (51%) of 3-(4-methanesulfonyl-phenyl)-acrylic acid 5 as a white solid; 1H NMR (DMSO) δ 3.18 (s, 3H), 6.65 (d, 1H, J=16.1), 7.60 (d, 1H, J=16.1), 7.89 (m, 4H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
EtOH pyridine
Quantity
12.1 mL
Type
solvent
Reaction Step One

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